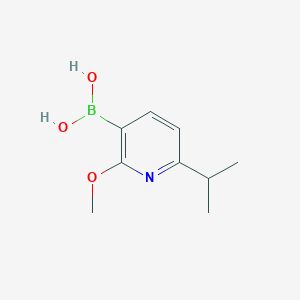

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

Descripción general

Descripción

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. This process includes the addition of a boron-hydrogen bond across the carbon-carbon multiple bond, resulting in the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium, can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to the corresponding boronic ester or boronate.

Reduction: Formation of the corresponding borane.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features enhance the efficacy of drugs targeting various diseases, including cancer and infectious diseases. In particular, this compound has been explored for its potential in developing antimalarial drugs. For instance, a related compound, INE963, demonstrated potent activity against Plasmodium falciparum, achieving significant parasite clearance in preclinical models .

Case Study: INE963

In a study focusing on INE963, researchers optimized the compound's pharmacological properties to enhance its antiplasmodium activity. The introduction of the isopropyl group in the structure was crucial for improving lipophilicity and overall efficacy, leading to a high barrier against resistance and potential for single-dose treatments .

Bioconjugation

Targeted Drug Delivery

The unique chemical properties of this compound facilitate its use in bioconjugation processes. This application allows researchers to attach biomolecules to drugs or imaging agents, thereby improving specificity and reducing side effects. The versatility of boronic acids in forming stable covalent bonds with diols makes them suitable for creating targeted delivery systems in therapeutic applications.

Material Science

Development of Advanced Materials

The compound is also utilized in material science for developing advanced materials such as sensors and catalysts. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex organic frameworks that are essential for creating innovative materials with specific functionalities .

Organic Synthesis

Building Block in Organic Chemistry

As a versatile building block, this compound plays a critical role in organic synthesis. It enables chemists to construct complex molecules with high precision, which is essential for various chemical research applications. The compound's reactivity and stability make it an ideal candidate for synthesizing diverse chemical entities.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

(6-Methoxypyridin-3-yl)boronic acid: Shares a similar pyridine ring structure but lacks the isopropyl group.

2-Methoxypyridine-3-boronic acid: Another closely related compound with similar reactivity.

Uniqueness: (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific applications compared to its analogs .

Actividad Biológica

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. Its structure is defined as follows:

- Chemical Formula: C₁₀H₁₃BNO₂

- Molecular Weight: 195.03 g/mol

The presence of the isopropyl group enhances its lipophilicity, which is crucial for biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to act as enzyme inhibitors, particularly in the context of proteases and kinases. The mechanism typically involves reversible covalent bonding with the active site of these enzymes, leading to inhibition of their activity.

Antiparasitic Activity

One notable study highlighted the compound's potent antiplasmodium activity against Plasmodium falciparum, with an effective concentration (EC50) as low as 0.006 μM. This suggests that this compound could serve as a lead compound in the development of new antimalarial therapies .

Antitubercular Activity

Research has indicated that derivatives of boronic acids, including this compound, exhibit significant anti-tubercular properties. The modifications in the pyridine structure lead to enhanced activity against Mycobacterium tuberculosis, although specific EC50 values for this compound in relation to tuberculosis have not been extensively documented in available literature .

Structure-Activity Relationship (SAR)

A systematic study on various analogs of this compound has been conducted to understand how structural modifications affect biological activity:

| Compound Variant | EC50 (μM) | Comments |

|---|---|---|

| Base Compound | 0.006 | Potent against P. falciparum |

| Isopropyl Variant | 0.010 | Improved lipophilicity and potency |

| Methoxy Addition | 0.048 | Enhanced solubility but reduced potency against parasites |

This table illustrates that while the base compound exhibits remarkable potency, certain modifications can either enhance or diminish its biological effectiveness.

Case Studies

- Antimalarial Efficacy : In preclinical trials, this compound demonstrated rapid parasite clearance times in vivo, suggesting potential for single-dose treatment regimens .

- Safety Profile : Evaluations of the compound's safety indicated a favorable profile with minimal cytotoxicity in human liver cells (HepG2), which is crucial for further development into therapeutic agents .

Propiedades

IUPAC Name |

(2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIJGYPRRJGNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610791 | |

| Record name | [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477598-24-6 | |

| Record name | [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.